molecular formula C11H19NO4 B12608503 Diethyl 2-(2-methylaziridin-1-yl)butanedioate CAS No. 873798-97-1

Diethyl 2-(2-methylaziridin-1-yl)butanedioate

Cat. No.: B12608503
CAS No.: 873798-97-1
M. Wt: 229.27 g/mol
InChI Key: HNZWXCLPYMLZNN-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methylaziridin-1-yl)butanedioate is an organic compound with the molecular formula C11H19NO4 It is a derivative of butanedioic acid and contains an aziridine ring, which is a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-methylaziridin-1-yl)butanedioate can be synthesized through a multi-step process. One common method involves the reaction of diethyl butanedioate with 2-methylaziridine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-methylaziridin-1-yl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various aziridine derivatives.

Scientific Research Applications

Diethyl 2-(2-methylaziridin-1-yl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(2-methylaziridin-1-yl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: Lacks the aziridine ring and has different chemical properties.

    2-Methylaziridine: Contains the aziridine ring but lacks the butanedioate moiety.

    Diethyl 2-aziridinylbutanedioate: Similar structure but without the methyl group on the aziridine ring.

Uniqueness

Diethyl 2-(2-methylaziridin-1-yl)butanedioate is unique due to the presence of both the aziridine ring and the butanedioate moiety

Properties

CAS No.

873798-97-1

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

diethyl 2-(2-methylaziridin-1-yl)butanedioate

InChI

InChI=1S/C11H19NO4/c1-4-15-10(13)6-9(11(14)16-5-2)12-7-8(12)3/h8-9H,4-7H2,1-3H3

InChI Key

HNZWXCLPYMLZNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N1CC1C

Origin of Product

United States

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